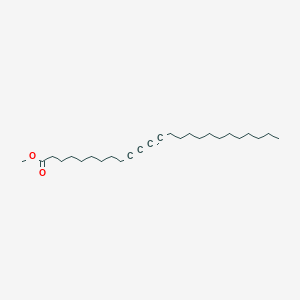

Methyl 10,12-pentacosadiynoate

Description

Properties

IUPAC Name |

methyl pentacosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSURCIXQQGITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152953 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120650-77-3 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 10,12-pentacosadiynoate: A Comprehensive Guide to Synthesis, Purification, and Characterization

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 10,12-pentacosadiynoate is a long-chain fatty acid ester containing a diacetylene (conjugated diyne) functional group. This structure makes it a critical monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers with unique chromogenic and fluorescent properties.[1] PDAs are highly sensitive to external stimuli such as temperature, pH, and mechanical stress, making them ideal candidates for developing advanced biosensors, drug delivery systems, and smart materials.[2][3] The precise synthesis and rigorous purification of the monomer are paramount, as impurities can significantly disrupt the topochemical polymerization process and compromise the performance of the resulting polymer.[4] This guide provides a detailed, field-proven methodology for the synthesis of Methyl 10,12-pentacosadiynoate via a Cadiot-Chodkiewicz coupling, followed by a multi-step purification protocol and subsequent characterization to ensure the high purity required for advanced applications.

Strategic Approach to Synthesis: The Cadiot-Chodkiewicz Coupling

The core of this synthesis is the formation of the unsymmetrical 1,3-diyne moiety. For this, the Cadiot-Chodkiewicz coupling is the most effective and widely employed method.[5][6] This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[7][8] This approach offers superior selectivity over oxidative homocoupling methods like the Glaser coupling, which would yield a mixture of products.[6]

Our strategy involves a convergent synthesis, where two key precursors are prepared separately and then coupled in the final step.

The two essential precursors are:

-

Methyl 11-dodecynoate (A): A terminal alkyne containing the methyl ester functionality.

-

1-Bromo-1-tridecyne (B): A 1-bromoalkyne that provides the remainder of the long alkyl chain.

The rationale for this specific disconnection is rooted in the commercial availability and stability of the starting materials required to generate these precursors.

Synthesis of Precursor A: Methyl 11-dodecynoate

This precursor is readily synthesized from commercially available 10-undecynoic acid via a standard Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add 10-undecynoic acid. Add an excess of anhydrous methanol (e.g., 20 equivalents) to serve as both reactant and solvent.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3% of the acid weight).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield crude Methyl 11-dodecynoate. This intermediate is often pure enough for the subsequent coupling step.

Synthesis of Precursor B: 1-Bromo-1-tridecyne

This bromoalkyne is prepared from the corresponding terminal alkyne, 1-tridecyne. The reaction proceeds via deprotonation of the alkyne followed by reaction with a bromine source. A common and effective method involves N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃).

Experimental Protocol: Alkyne Bromination

-

Reaction Setup: Dissolve 1-tridecyne in a suitable solvent like acetone in a flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of silver nitrate (AgNO₃) (approx. 5 mol%).

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction is typically rapid. Monitor by TLC until the starting alkyne is consumed.

-

Work-up: Filter the reaction mixture to remove any solids. Dilute the filtrate with water and extract the product with hexane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1-Bromo-1-tridecyne should be used promptly as haloalkynes can be unstable.

Final Assembly: Cadiot-Chodkiewicz Coupling

With both precursors in hand, the final carbon-carbon bond is formed. The mechanism involves the in-situ formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne product.[5][6] An amine base is used to deprotonate the terminal alkyne and facilitate the reaction.

dot

Caption: Figure 2: Multi-Step Purification Workflow.

Step 1: Silica Gel Column Chromatography

Chromatography is the primary method for bulk purification. The principle is to separate compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). [9] Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica column.

-

Elution: Begin elution with a non-polar solvent like 100% hexane to elute non-polar impurities. Gradually increase the polarity by adding ethyl acetate (e.g., from 1% to 5% ethyl acetate in hexane). The product, being a long-chain ester, is relatively non-polar but will elute after any unreacted hydrocarbons.

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield a purified white solid.

Step 2: Low-Temperature Recrystallization

Recrystallization is a final polishing step to remove any remaining minor impurities and to obtain a well-ordered crystalline solid, which is crucial for subsequent topochemical polymerization. [10]The process relies on the principle that the solubility of a compound decreases as the temperature is lowered, allowing it to crystallize out of the solution while impurities remain dissolved. [11] Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the solid obtained from chromatography in a minimal amount of a suitable hot solvent. Hexane or methanol are excellent choices for long-chain fatty acid esters. [10]2. Cooling: Slowly cool the solution to room temperature, then transfer it to a freezer (-20°C) and allow it to stand for several hours to overnight. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Isolate the resulting white, crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any surface impurities.

-

Drying: Dry the crystals under high vacuum to remove all residual solvent.

Product Validation: Characterization and Quality Control

The identity and purity of the final product must be unequivocally confirmed. A combination of spectroscopic techniques is used for this validation.

| Technique | Purpose | Expected Result for Methyl 10,12-pentacosadiynoate |

| ¹H NMR | Structural confirmation & Purity | ~3.67 ppm (s, 3H): -OCH₃ ; ~2.30 ppm (t, 2H): -CH₂ -COO-; ~2.25 ppm (t, 4H): -CH₂ -C≡C-; ~1.20-1.60 ppm (m): Alkyl chain -(CH₂)n-; ~0.88 ppm (t, 3H): Terminal -CH₃ |

| ¹³C NMR | Carbon skeleton confirmation | ~174 ppm: C =O; ~77 ppm: -C≡C -C ≡C-; ~65 ppm: -C≡C -C ≡C-; ~51 ppm: -OC H₃; ~14-34 ppm: Alkyl chain carbons |

| FT-IR | Functional group identification | ~2920, 2850 cm⁻¹: C-H stretch (alkyl); ~2260 cm⁻¹: C≡C stretch (weak, diyne); ~1740 cm⁻¹: C=O stretch (ester) |

| GC-MS | Purity assessment & MW confirmation | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight (388.6 g/mol ). |

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent used (e.g., CDCl₃). [12][13] The absence of signals corresponding to terminal alkynes (~2.5-3.1 ppm in ¹H NMR) or bromoalkynes confirms the successful coupling and purification. The purity can be quantified by Gas Chromatography (GC-FID) or by integrating the proton signals in the ¹H NMR spectrum.

Conclusion

The successful synthesis of high-purity Methyl 10,12-pentacosadiynoate is a meticulous process that hinges on a well-designed synthetic strategy and a rigorous, multi-step purification protocol. The Cadiot-Chodkiewicz coupling provides a selective and efficient means of constructing the core diacetylene structure. Subsequent purification by column chromatography followed by low-temperature recrystallization is critical for removing impurities that would otherwise inhibit the controlled solid-state polymerization required for creating functional polydiacetylene materials. By following the detailed protocols and validation steps outlined in this guide, researchers and developers can reliably produce monomer-grade material, paving the way for innovation in sensing, diagnostics, and advanced materials science.

References

-

Yuan, Z., Lee, T. R. (2013). Polydiacetylene Supramolecules: Synthesis, Characterization, and Emerging Applications. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Wegner, G. (1979). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry. Available at: [Link]

-

Schott, M., Wegner, G. (1986). Topochemical Polymerization of Diacetylenes. In: Nonlinear Optical Properties of Organic Molecules and Crystals. Available at: [Link]

-

Chen, X., et al. (2012). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University Academic Commons. Available at: [Link]

-

Galian, R. E., de la Torre, B. G. (2019). Light‐Induced On‐Surface Reactions: Bridging Photochemistry and Surface Science. ChemPhysChem. Available at: [Link]

-

Knutson, P. C., Fredericks, H. E., Ferreira, E. M. (2018). Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cadiot-Chodkiewicz Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Available at: [Link]

-

Chemistry LibreTexts. (2021). 11.1: Synthesis of Alkynes. Available at: [Link]

-

ResearchGate. (2017). Why is it important to purify a polydiacetylene compound before use? What are the methods to purify them?. Available at: [Link]

-

JoVE (Journal of Visualized Experiments). (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. Available at: [Link]

-

Abraham, R. J., et al. (2004). Proton Chemical Shifts in NMR. Part 16, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry. Available at: [Link]

-

Borch, R. F. (1975). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Analytical Chemistry. Available at: [Link]

- Google Patents. (n.d.). Method for isolating high-purified unsaturated fatty acids using crystallization.

Sources

- 1. staff.ulsu.ru [staff.ulsu.ru]

- 2. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 3. researchgate.net [researchgate.net]

- 4. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. data.epo.org [data.epo.org]

- 12. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. modgraph.co.uk [modgraph.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 10,12-pentacosadiynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10,12-pentacosadiynoate is a long-chain fatty acid ester containing a diacetylene moiety. This unique structural feature imparts fascinating physicochemical properties, most notably the ability to undergo topochemical polymerization in the solid state upon exposure to UV or thermal energy. This process transforms the monomeric crystals into highly conjugated polymers known as polydiacetylenes (PDAs). The resulting polymers exhibit distinct chromatic and fluorescent properties that are sensitive to environmental stimuli, making them promising materials for applications in drug delivery, biosensing, and smart coatings.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 10,12-pentacosadiynoate and its resulting polymer, with a focus on the underlying principles and experimental methodologies relevant to researchers in the field.

Molecular Structure and Properties

The fundamental characteristics of Methyl 10,12-pentacosadiynoate are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₄O₂ | [4][5][6] |

| Molecular Weight | 388.63 g/mol | [4][5][6] |

| CAS Number | 120650-77-3 | [4][5][6] |

| Appearance | Pale blue to blue crystalline powder (in polymeric form) | [7] |

| Melting Point | 27-28 °C | [4] |

| Boiling Point | 491.4 °C at 760 mmHg | [4] |

| Density | 0.908 g/cm³ | [4] |

The molecular structure of Methyl 10,12-pentacosadiynoate consists of a 25-carbon chain with a methyl ester group at one end and two conjugated triple bonds at the 10th and 12th carbon positions.

Caption: Molecular structure of Methyl 10,12-pentacosadiynoate.

Solubility

The solubility of Methyl 10,12-pentacosadiynoate is a critical parameter for its synthesis, purification, and processing. As a long-chain fatty acid methyl ester, it is generally soluble in non-polar organic solvents and has limited solubility in polar solvents. Fatty acid methyl esters are generally soluble in solvents like hexane, heptane, and tetrahydrofuran.[8]

Expected Solubility Profile:

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar | High |

| Chloroform | Non-polar | High |

| Tetrahydrofuran (THF) | Polar aprotic | High |

| Acetone | Polar aprotic | Moderate |

| Ethanol | Polar protic | Low |

| Methanol | Polar protic | Low |

| Water | Polar protic | Insoluble |

This table is based on the general solubility of long-chain fatty acid methyl esters and requires experimental verification for Methyl 10,12-pentacosadiynoate.

Spectral Properties

Spectroscopic techniques are essential for the identification and characterization of Methyl 10,12-pentacosadiynoate and for monitoring its polymerization.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 10,12-pentacosadiynoate exhibits characteristic absorption bands corresponding to its functional groups.[9][10]

| Wavenumber (cm⁻¹) | Assignment |

| ~2920, ~2850 | C-H stretching (alkane) |

| ~2260 | C≡C stretching (diacetylene) |

| ~1740 | C=O stretching (ester) |

| ~1465 | C-H bending (alkane) |

| ~1170 | C-O stretching (ester) |

This is a representative IR data table and should be confirmed with an experimental spectrum of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.67 | s | -COOCH₃ |

| ~2.30 | t | -CH₂-COO- |

| ~2.24 | t | -CH₂-C≡ |

| ~1.63 | m | -CH₂-CH₂-COO- |

| ~1.49 | m | -CH₂-CH₂-C≡ |

| ~1.26 | br s | -(CH₂)n- |

| ~0.88 | t | -CH₃ |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (ester) |

| ~77 | -C≡C- |

| ~65 | -C≡C- |

| ~51 | -OCH₃ |

| ~34 | -CH₂-COO- |

| ~32-22 | -(CH₂)n- |

| ~19 | -CH₂-C≡ |

| ~14 | -CH₃ |

These are predicted chemical shifts based on related structures and require experimental verification.[11][12]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For fatty acid methyl esters, electron ionization (EI) can sometimes lead to the absence of a clear molecular ion peak, while soft ionization techniques like field ionization (FI) are more likely to show the molecular ion.[13]

Expected Mass Spectrum (EI):

-

M⁺ (m/z 388.6) : Molecular ion (may be weak or absent).

-

Fragments : Characteristic fragmentation patterns of long-chain esters, including loss of the methoxy group (-OCH₃) and cleavage of the alkyl chain.

Topochemical Polymerization

The most significant property of Methyl 10,12-pentacosadiynoate is its ability to undergo topochemical polymerization in the solid state.[3][14][15] This reaction is highly dependent on the packing of the monomer molecules in the crystal lattice.[14] For the 1,4-addition polymerization to occur, the diacetylene rods of adjacent monomers must be aligned with a specific distance and orientation.[5]

Caption: Schematic of the topochemical polymerization of diacetylenes.

Upon polymerization, the colorless or pale blue monomer crystals transform into a deep blue or red colored polymer. This color change is due to the formation of a highly conjugated backbone, which absorbs light in the visible region of the electromagnetic spectrum.

Polymerization Kinetics

The kinetics of the topochemical polymerization of diacetylenes can be complex and are influenced by factors such as the crystal quality, temperature, and the wavelength and intensity of the UV irradiation.[16][17][18] The reaction often exhibits an induction period followed by a rapid acceleration, which can be attributed to the strain induced in the crystal lattice by the growing polymer chains.[19]

Physicochemical Properties of Poly(Methyl 10,12-pentacosadiynoate)

The resulting polydiacetylene is a highly conjugated polymer with unique optical and thermal properties.

Optical Properties

Poly(Methyl 10,12-pentacosadiynoate) is expected to exhibit strong absorption in the visible region, with a characteristic blue phase (λmax ≈ 640 nm) and a red phase (λmax ≈ 540 nm). The transition between these phases can be induced by external stimuli such as temperature, solvents, or mechanical stress. This chromic transition is a hallmark of polydiacetylenes and is the basis for their use in sensor applications.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability and phase transitions of the polymer.[20][21][22][23][24]

-

DSC: Can be used to determine the melting point of the monomer, the heat of polymerization, and any phase transitions in the polymer.

-

TGA: Provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. Polydiacetylenes are generally expected to be thermally stable to temperatures above 200 °C.

Experimental Protocols

Synthesis of Methyl 10,12-pentacosadiynoate

A general method for the synthesis of long-chain diacetylenic acids involves the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-bromoalkyne. The resulting diacetylenic acid can then be esterified to yield the methyl ester. A plausible synthetic route for 10,12-pentacosadiynoic acid involves the coupling of 10-undecynoic acid and 1-bromo-1-tridecyne.[25]

Step 1: Esterification of 10-Undecynoic Acid

-

Dissolve 10-undecynoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Remove the excess methanol under reduced pressure.

-

Extract the methyl ester with a non-polar solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography or distillation.

Step 2: Cadiot-Chodkiewicz Coupling

-

Dissolve methyl 10-undecynoate and 1-bromo-1-tridecyne in a suitable solvent system (e.g., THF/methanol/water).

-

Add a copper(I) salt catalyst (e.g., CuCl) and a suitable amine base (e.g., methylamine).

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Methyl 10,12-pentacosadiynoate.

Topochemical Polymerization and Characterization

Step 1: Crystallization of the Monomer

-

Dissolve the purified Methyl 10,12-pentacosadiynoate in a suitable solvent (e.g., a mixture of hexane and acetone).

-

Allow the solvent to evaporate slowly at a controlled temperature to obtain well-formed single crystals.

Step 2: UV-Induced Polymerization

-

Expose the monomer crystals to a UV lamp (e.g., 254 nm) for a controlled period.

-

Monitor the polymerization process by observing the color change of the crystals from colorless/pale blue to deep blue.

-

The extent of polymerization can be quantified by UV-Vis spectroscopy.

Step 3: Characterization of the Polymer

-

UV-Vis Spectroscopy: Dissolve the polymer (if soluble) or use solid-state reflectance spectroscopy to record the absorption spectrum and identify the characteristic blue and red phases.

-

Thermal Analysis (DSC/TGA): Analyze the thermal stability and phase transitions of the polymer as described previously.

-

X-ray Diffraction (XRD): Analyze the crystal structure of the monomer and the polymer to understand the topochemical reaction and the resulting polymer morphology.

Applications in Research and Drug Development

The unique physicochemical properties of Methyl 10,12-pentacosadiynoate and its corresponding polydiacetylene make them valuable materials for a range of applications:

-

Drug Delivery: The amphiphilic nature of some diacetylenes allows for the formation of vesicles or micelles that can encapsulate drugs. The colorimetric response of the PDA backbone can be used to monitor drug release or the interaction of the carrier with biological targets.[26]

-

Biosensors: The sensitivity of the PDA color to environmental changes can be harnessed to develop biosensors for detecting proteins, DNA, and other biomolecules.[1][2]

-

Smart Materials: The stimuli-responsive nature of PDAs makes them suitable for creating smart coatings and materials that change color in response to temperature, pH, or mechanical stress.

Conclusion

Methyl 10,12-pentacosadiynoate is a fascinating molecule with a rich set of physicochemical properties that are of great interest to researchers in materials science, chemistry, and drug development. Its ability to undergo topochemical polymerization to form a highly conjugated and environmentally sensitive polymer opens up a wide range of potential applications. This guide has provided a comprehensive overview of its key characteristics and the experimental techniques used for its synthesis and characterization. Further research to obtain detailed experimental data for this specific compound will undoubtedly unlock its full potential.

References

- Niederwald, H., Richter, K.-H., Güttler, W., & Schwoerer, M. (1983). Photopolymerization of Diacetylene Crystals: Reaction Kinetics and Holography. Molecular Crystals and Liquid Crystals, 93(1), 247–258.

- Albota, M., Belletête, M., Durocher, G., & Leclerc, M. (1997).

- Niederwald, H., Richter, K.-H., Güttler, W., & Schwoerer, M. (1983). Photopolymerization of Diacetylene Crystals: Reaction Kinetics and Holography. Molecular Crystals and Liquid Crystals, 93(1-4), 247-258.

-

Chemsrc. (n.d.). METHYL 10,12-PENTACOSADIYNOATE | CAS#:120650-77-3. Retrieved January 14, 2026, from [Link]

- Re, V., et al. (2012). Drug delivery and imaging with polydiacetylene micelles. Chemistry, 18(2), 400-8.

- Moreno, M., et al. (2014). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Crystal Growth & Design, 14(10), 5158-5165.

- Supporting Information for Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di-, and tricarbon

- Yao, C., et al. (2020). Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers, 4(3), 735-748.

- Al-Kaysi, R. O., et al. (2021). Polydiacetylene-based smart materials for biomedical applications.

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (2023, December 1). Topochemical polymerization. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Thermal Analysis for Polymers. Retrieved January 14, 2026, from [Link]

- Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. In Polydiacetylenes (pp. 91-136). Springer, Dordrecht.

-

ResearchGate. (n.d.). The topochemical 1,4-addition polymerization of diacetylenes. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 10,12-Tricosadiynoic acid, methyl ester. Retrieved January 14, 2026, from [Link]

- Lauher, J. W. (2012). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University.

- Szychlinski, K., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. Polymers, 15(24), 4693.

- Li, H., et al. (2018). Topochemical polymerization of diacetylenes. Science China Chemistry, 61(10), 1235-1246.

-

CPG. (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. Retrieved January 14, 2026, from [Link]

- Barone, S., et al. (2024). Evaluation of Fatty Acid Methyl Esters (FAME)

-

ResearchGate. (n.d.). Chemical formula of 10,12-pentacosadiynoic acid is shown in (a). Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis?. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of the various diacetylenes. Retrieved January 14, 2026, from [Link]

-

Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Views from the crystal structure of 1 obtained from 9 : 1 CH 2 Cl 2-acetone. Retrieved January 14, 2026, from [Link]

- Schehr, J., et al. (2026). Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT.

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved January 14, 2026, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ResearchGate. (n.d.). Crystal structure of diacetylene unveiled by X-ray and neutron diffraction, Raman spectroscopy and periodic DFT. Retrieved January 14, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Retrieved January 14, 2026, from [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Methyl 10,12-pentacosadiynoate. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Methyl 10,12-pentacosadiynoate. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Methyl 10,12-pentacosadiynoate. Retrieved January 14, 2026, from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 14, 2026, from [Link]

- Berdeaux, O., et al. (1997). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Journal of the American Oil Chemists' Society, 74(8), 1011-1015.

-

Organic Syntheses. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans)-. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Methyl 10,12-tricosadiynoate. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved January 14, 2026, from [Link]

-

MDPI. (2022). Characterization of the Interaction of a Novel Anticancer Molecule with PMMA, PCL, and PLGA Polymers via Computational Chemistry. Retrieved January 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 10,12-pentacosadiynoate [webbook.nist.gov]

- 7. ekwan.github.io [ekwan.github.io]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Methyl 10,12-pentacosadiynoate [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. jeol.com [jeol.com]

- 14. staff.ulsu.ru [staff.ulsu.ru]

- 15. Topochemical polymerization of diacetylenes [sciengine.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. advanced-emc.com [advanced-emc.com]

- 22. nexus-analytics.com.my [nexus-analytics.com.my]

- 23. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 24. mt.com [mt.com]

- 25. 10,12-PENTACOSADIYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 26. staff.ulsu.ru [staff.ulsu.ru]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 10,12-pentacosadiynoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Architecture of a Promising Diacetylene

Methyl 10,12-pentacosadiynoate, a long-chain diacetylenic ester, stands as a molecule of significant interest at the intersection of materials science and biomedical engineering. Its capacity for self-assembly and topochemical polymerization gives rise to polydiacetylenes (PDAs), a class of conjugated polymers renowned for their unique chromogenic and sensory properties. This guide, intended for the discerning scientific audience, delves into the fundamental molecular architecture and conformational dynamics of Methyl 10,12-pentacosadiynoate. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a comprehensive narrative that elucidates the "why" behind the "how," providing a foundational understanding for the rational design of novel PDA-based materials in diagnostics, drug delivery, and beyond.

Molecular Identity and Physicochemical Properties

Methyl 10,12-pentacosadiynoate is chemically identified as the methyl ester of 10,12-pentacosadiynoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₆H₄₄O₂ | |

| Molecular Weight | 388.63 g/mol | |

| CAS Number | 120650-77-3 | |

| Appearance | White to off-white solid | General knowledge |

The molecule's structure, characterized by a long hydrophobic alkyl chain and a hydrophilic ester headgroup, imparts an amphiphilic character that is central to its self-assembly in various media. The diacetylene moiety (–C≡C–C≡C–) is the reactive core, enabling solid-state polymerization.

Synthesis and Purification: A Methodological Approach

The synthesis of Methyl 10,12-pentacosadiynoate is typically achieved through the esterification of its corresponding carboxylic acid, 10,12-pentacosadiynoic acid (PCDA). The choice of esterification method is critical to ensure high yield and purity, preventing unwanted side reactions.

Experimental Protocol: Fischer Esterification of 10,12-Pentacosadiynoic Acid

This protocol outlines a standard laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10,12-pentacosadiynoic acid in a large excess of anhydrous methanol. The use of anhydrous methanol is crucial to drive the equilibrium towards the product side by Le Chatelier's principle and to prevent side reactions.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux for several hours. The elevated temperature increases the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. This step is performed carefully to avoid hydrolysis of the ester product. The product is then extracted into an organic solvent like diethyl ether or hexane.

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. Further purification is achieved by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This separates the desired methyl ester from any unreacted carboxylic acid and other impurities. For long-chain fatty acid methyl esters, low-temperature crystallization can also be an effective purification method.[1]

Caption: Workflow for the synthesis of Methyl 10,12-pentacosadiynoate.

Molecular Structure and Conformational Analysis

The biological and material properties of Methyl 10,12-pentacosadiynoate are intrinsically linked to its three-dimensional structure and conformational flexibility. A multi-faceted approach involving spectroscopic techniques and computational modeling is employed to elucidate these features.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. For Methyl 10,12-pentacosadiynoate, characteristic absorption bands are expected for the C=O stretch of the ester group (around 1740 cm⁻¹), the C-O stretches (in the 1300-1000 cm⁻¹ region), and the C-H stretches of the long alkyl chain (around 2850-2960 cm⁻¹). The diacetylene moiety typically shows weak C≡C stretching vibrations around 2100-2260 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

-

¹H NMR: The spectrum of the closely related 10,12-pentacosadiynoic acid shows a characteristic triplet for the terminal methyl group around 0.85 ppm and a broad multiplet for the methylene groups of the hydrocarbon chain between 1.23 and 1.63 ppm.[2] Methylene groups adjacent to the alkyne would appear around 2.26 ppm.[2] For the methyl ester, a sharp singlet corresponding to the methoxy protons (-OCH₃) is expected around 3.6-3.7 ppm.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester (around 174 ppm), the methoxy carbon (around 51 ppm), the sp-hybridized carbons of the diacetylene group (in the range of 65-90 ppm), and a series of signals for the methylene carbons of the long alkyl chain.

Raman Spectroscopy: This technique is particularly sensitive to the symmetric vibrations of the non-polar diacetylene core. The C≡C and C=C stretching modes of the resulting polydiacetylene backbone are strongly resonance-enhanced, making Raman spectroscopy an invaluable tool for studying the polymerization process and the conformational state of the polymer.[3] For the monomer, the C≡C stretching vibrations are also observable.

Solid-State Conformation and Molecular Packing

The conformation of Methyl 10,12-pentacosadiynoate in the solid state is paramount as it dictates its ability to undergo topochemical polymerization. This polymerization is a solid-state reaction where the crystal lattice of the monomer is converted into the polymer crystal with minimal atomic movement.[4][5]

Caption: Idealized packing of diacetylene monomers for topochemical polymerization.

Computational Conformational Analysis

In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformations of Methyl 10,12-pentacosadiynoate.

Methodology: DFT-Based Conformational Search

-

Initial Structure Generation: A 3D model of Methyl 10,12-pentacosadiynoate is constructed.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds in the molecule, particularly within the long alkyl chains and around the ester group.

-

Geometry Optimization and Energy Calculation: The energy of each generated conformer is minimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[8] This allows for the identification of low-energy, stable conformations.

-

Analysis: The resulting conformers are analyzed in terms of their dihedral angles, intramolecular interactions, and overall shape. This analysis can predict the most likely conformations in the gas phase or in solution and can inform our understanding of the solid-state packing. For long-chain esters, the interplay between the conformational preferences of the ester group and the tendency of the alkyl chain to adopt an extended or folded conformation is of particular interest.[9]

Topochemical Polymerization and Properties of Poly(Methyl 10,12-pentacosadiynoate)

Upon exposure to UV or gamma radiation, or upon thermal annealing, crystalline Methyl 10,12-pentacosadiynoate undergoes a 1,4-addition polymerization reaction to form a highly conjugated polydiacetylene.[4][5]

This transformation is often accompanied by a dramatic color change, typically from colorless or white to a deep blue or red. This chromogenic property is a hallmark of polydiacetylenes and is attributed to the formation of the extended π-conjugated system of the polymer backbone.[10] The specific color and other photophysical properties of the resulting polymer are highly sensitive to the conformation of the polymer backbone and the nature of the side chains.[11]

The resulting poly(Methyl 10,12-pentacosadiynoate) films can exhibit thermochromism, changing color in response to temperature changes.[12] This phenomenon is believed to be due to thermally induced conformational changes in the polymer backbone and side chains, which alter the effective conjugation length.[10]

Applications in Drug Development and Research

The unique properties of polydiacetylenes derived from monomers like Methyl 10,12-pentacosadiynoate make them attractive for various biomedical applications:

-

Biosensors: The colorimetric response of PDAs to environmental stimuli can be harnessed to detect the presence of specific analytes, including proteins, enzymes, and pathogens.

-

Drug Delivery: The self-assembly of diacetylene monomers can be used to form vesicles or micelles that can encapsulate therapeutic agents. Subsequent polymerization can enhance the stability of these drug carriers.

-

Cell Imaging: The fluorescence of the "red phase" of some PDAs can be utilized for imaging applications.

The ability to tune the properties of the final polymer by modifying the structure of the monomer, such as the length of the alkyl chains or the nature of the headgroup, provides a powerful platform for the rational design of advanced functional materials.

Conclusion

Methyl 10,12-pentacosadiynoate is a molecule with a rich and complex structural chemistry. Its amphiphilic nature, coupled with the reactive diacetylene core, enables the formation of highly ordered supramolecular assemblies that can be transformed into conjugated polymers with fascinating and useful properties. A thorough understanding of its molecular structure, conformational preferences, and solid-state packing is essential for controlling the properties of the resulting polydiacetylenes and for designing new materials for advanced applications in research and drug development. The synergistic use of spectroscopic characterization, X-ray diffraction, and computational modeling provides a powerful toolkit for unraveling the intricate details of this promising molecule.

References

-

Carpick, R. W., Mayer, T. M., Sasaki, D. Y., & Burns, A. R. (2000). Spectroscopic Ellipsometry and Fluorescence Study of Thermochromism in an Ultrathin Poly(diacetylene) Film: Reversibility and Transition Kinetics. Langmuir, 16(15), 6283–6292. [Link]

-

Enkelmann, V. (1984). Structural Aspects of the Topochemical Polymerization of Diacetylenes. In H. J. Cantow (Ed.), Advances in Polymer Science (Vol. 63, pp. 91–136). Springer Berlin Heidelberg. [Link]

-

Fowler, F. W., & Lauher, J. W. (2006). A Solid State Strategy for the Preparation of Carbon-rich Polymers. In Carbon-Rich Compounds (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Bloor, D. (1982). Resonance Raman Spectroscopy of Polydiacetylenes. In R. J. H. Clark & R. E. Hester (Eds.), Advances in Infrared and Raman Spectroscopy (Vol. 9, pp. 225-313). Heyden. [Link]

-

NIST Chemistry WebBook. (n.d.). Methyl 10,12-pentacosadiynoate. Retrieved January 14, 2026, from [Link]

-

Schott, M. (2014). Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles. Biomacromolecules, 15(10), 3654–3662. [Link]

-

Alam, A. K. M. M., & Xiang, C. (2025). Development of a Colorimetric Polydiacetylene Nanocomposite Fiber Sensor for Selective Detection of Organophosphate Pesticides. Journal of Materials Science, 60(1), 1-13. [Link]

-

Nacalai Tesque, Inc. (n.d.). Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. Retrieved January 14, 2026, from [Link]

-

Berdeaux, O., Juanéda, P., & Sèbèdio, J. L. (1998). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Journal of the American Oil Chemists' Society, 75(12), 1749-1755. [Link]

-

Kumar, A., & Sandhu, P. (2022). Advances in polydiacetylene development for the design of side chain groups in smart material applications -A mini review. Journal of Materials Chemistry C, 10(36), 12891-12904. [Link]

-

Addadi, L., Berkovitch-Yellin, Z., Weissbuch, I., van Mil, J., Shimon, L. J. W., Lahav, M., & Leiserowitz, L. (1985). Molecular recognition in crystals of chiral molecules. Angewandte Chemie International Edition in English, 24(6), 466-485. [Link]

-

Zmeškalová, E. (n.d.). X-ray single-crystal diffraction. FZU - Institute of Physics of the Czech Academy of Sciences. Retrieved January 14, 2026, from [Link]

-

Joseph, J., & Easwar, S. V. (2006). DFT molecular modeling and NMR conformational analysis of a new longipinenetriolone diester. Journal of Molecular Structure, 798(1-3), 133-140. [Link]

-

Jamroz, M. H., Apperley, D. C., & Hodgkinson, P. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. C - Journal of Carbon Research, 7(3), 66. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]

- 4. staff.ulsu.ru [staff.ulsu.ru]

- 5. commons.library.stonybrook.edu [commons.library.stonybrook.edu]

- 6. X-ray single-crystal diffraction | FZU [fzu.cz]

- 7. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformational Analysis of [60]PCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13C NMR Spectrum:Input Geometry Determination and Ester Bond Rotation Dynamics - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 10. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 10,12-pentacosadiynoate Monomer

Introduction

Methyl 10,12-pentacosadiynoate is a long-chain fatty acid ester containing a conjugated diacetylene unit. This unique molecular architecture makes it a valuable monomer for the synthesis of polydiacetylenes, a class of polymers with interesting optical and electronic properties. The precise characterization of the monomer is a critical first step to ensure the desired properties of the resulting polymer. This guide provides an in-depth technical overview of the spectroscopic techniques used to elucidate and confirm the structure of Methyl 10,12-pentacosadiynoate. We will delve into the "why" behind experimental choices, providing a framework for robust and reliable characterization.

Molecular Structure and Spectroscopic Roadmap

The structure of Methyl 10,12-pentacosadiynoate (C₂₆H₄₄O₂) dictates the expected spectroscopic signatures.[1][2] The molecule consists of a long aliphatic chain, a methyl ester group, and a conjugated diacetylene system. Our characterization strategy will involve a multi-technique approach to probe each of these functional components.

Caption: Logical workflow for the spectroscopic characterization of Methyl 10,12-pentacosadiynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] For Methyl 10,12-pentacosadiynoate, both ¹H and ¹³C NMR are essential to confirm the connectivity of the carbon skeleton and the position of the functional groups.

Expertise & Experience: Causality in NMR Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice for this non-polar molecule as it readily dissolves the sample and its residual solvent peak does not interfere with the key signals of the analyte.[4] A concentration of 5-10 mg/mL is typically sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The integration of the peaks corresponds to the relative number of protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 10,12-pentacosadiynoate

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet | 3H |

| Methylene Chain (-(CH₂)n-) | 1.22 - 1.42 | Multiplet | ~28H |

| β-Methylene to Carbonyl (-CH₂-CH₂-COOR) | 1.56 - 1.68 | Multiplet | 2H |

| Methylene adjacent to alkyne (-CH₂-C≡) | 2.26 - 2.51 | Multiplet | 4H |

| α-Methylene to Carbonyl (-CH₂-COOR) | 2.29 - 2.30 | Triplet | 2H |

| Methoxy (-OCH₃) of Methyl Ester | 3.65 - 3.67 | Singlet | 3H |

Note: Chemical shifts can vary slightly depending on the solvent and the specific instrument.[5][6]

The distinct singlet for the methoxy protons and the characteristic triplets for the terminal methyl and α-methylene groups are key identifiers.[5] The integration values are crucial for confirming the lengths of the aliphatic chains.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 10,12-pentacosadiynoate

| Carbon | Predicted Chemical Shift (δ) ppm |

| Terminal Methyl (-C H₃) | ~14 |

| Methylene Chain (-(C H₂)n-) | ~22-32 |

| Methylene adjacent to alkyne (-C H₂-C≡) | ~19 |

| α-Methylene to Carbonyl (-C H₂-COOR) | ~34 |

| β-Methylene to Carbonyl (-C H₂-CH₂-COOR) | ~25 |

| Methoxy (-OC H₃) of Methyl Ester | ~51 |

| Alkynyl (C≡C) | ~65-80 |

| Carbonyl (-C OOR) | ~174 |

Note: These are approximate chemical shifts based on known values for similar functional groups.[7][8][9]

The presence of signals in the alkynyl region and a downfield signal for the carbonyl carbon are confirmatory.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 10,12-pentacosadiynoate in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Expertise & Experience: The Rationale Behind FTIR Sample Preparation

For a solid sample like Methyl 10,12-pentacosadiynoate, the Attenuated Total Reflectance (ATR) method is often preferred.[12] It requires minimal sample preparation and provides high-quality spectra.[12] Alternatively, a KBr pellet can be prepared, but this requires more sample and careful preparation to avoid scattering effects.[11][12]

Table 3: Characteristic FTIR Absorption Bands for Methyl 10,12-pentacosadiynoate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C≡C stretch (alkyne) | 2100-2260 | Weak to Medium |

| C=O stretch (ester) | 1735-1750 | Strong |

| C-O stretch (ester) | 1100-1300 | Strong |

The presence of a strong carbonyl peak and the characteristic, though potentially weak, alkyne absorptions are key diagnostic features.[4][13]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[14]

-

Sample Application: Place a small amount of the solid Methyl 10,12-pentacosadiynoate sample directly onto the ATR crystal.[12]

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[12]

-

Data Acquisition: Collect the FTIR spectrum, typically over the range of 4000-600 cm⁻¹.[11]

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.[15][16][17]

Expertise & Experience: Solvent Choice and Concentration in UV-Vis

The choice of solvent is crucial to avoid interference. A solvent that is transparent in the UV region, such as hexane or ethanol, is ideal. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument, typically between 0.1 and 1.0.

The conjugated diacetylene system in Methyl 10,12-pentacosadiynoate is expected to exhibit characteristic absorption in the UV region due to π-π* transitions.[16][18] The wavelength of maximum absorption (λmax) is a key parameter.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of Methyl 10,12-pentacosadiynoate in a UV-transparent solvent (e.g., hexane).[19]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[15][20]

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.[20]

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Caption: A streamlined workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.[21][22][23]

Expertise & Experience: Ionization Techniques for Long-Chain Esters

For a relatively non-volatile molecule like Methyl 10,12-pentacosadiynoate, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable ionization techniques.[24] Electron Ionization (EI) can also be used, often in conjunction with Gas Chromatography (GC/MS), and can provide valuable fragmentation information.[24]

The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (388.63 g/mol ).[1][2] The fragmentation pattern can provide further structural confirmation. For example, cleavage at the ester group or along the aliphatic chain can produce characteristic fragment ions.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.[25]

-

Infusion: Infuse the sample solution directly into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic characterization of Methyl 10,12-pentacosadiynoate is achieved through the synergistic application of NMR, FTIR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this important monomer. This guide provides the fundamental principles and practical considerations for researchers and scientists working with this and similar long-chain diacetylene compounds.

References

- Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry. (2024, November 23).

- Applications of UV-Vis Spectroscopy - Solubility of Things.

- Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable.

- Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH.

- Characterisation of Organic Compounds - ORGANIC SPECTROSCOPY INTERNATIONAL.

- Mass spectroscopy identification of very long chain fatty acid methyl... - ResearchGate.

- Determination of long chain fatty acids as 2-naphthacyl esters by high pressure liquid chromatography and mass spectrometry | Analytical Chemistry - ACS Publications.

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell.

- Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC - NIH.

- Determination of the molecular structure of diacetylene from high-resolution FTIR spectroscopy - Scite.ai.

- 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.

- The deconvolution analysis of ATR-FTIR spectra of diacetylene during UV exposure. - FOLIA.

- Application Note: Mass Spectrometry Analysis of Long-Chain Fatty Acid Linkers in Biological Matrices - Benchchem.

- Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures - SciSpace.

- Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures - Science and Education Publishing.

- Mass spectrometry and a guide to interpreting mass spectra. (2015, May 7).

- Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering.

- FTIR Principles and Sample Preparation - LPD Lab Services Ltd.

- Sample Preparation for UV-Vis Spectroscopy - Ossila.

- Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab.

- Sample preparation for FT-IR.

- Application Notes and Protocols: NMR Spectroscopy for Structural Confirmation of Fatty Acid Esters - Benchchem.

- Methyl 10,12-pentacosadiynoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase.

- Improve Your Pharmaceutical Workflows with Innovative UV-Vis Spectroscopy. (2023, May 30).

- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18).

- methyl pentacosa-10,12-diynoate - Echemi.

- 14.15: Conjugated Dienes and Ultraviolet Light - Chemistry LibreTexts. (2019, June 5).

- Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging - Agilent. (2012, June 28).

- 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) - eCampusOntario Pressbooks.

- Conjugated Systems, Orbital Symmetry and UV Spectroscopy.

- Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC - NIH.

- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0193140) - NP-MRD.

- Stability of hydrogen bonds upon polymerization and color transition of diacetylenes: An FTIR spectroscopy study | Semantic Scholar.

- Conjugated Dienes & UV Spectroscopy | PDF - Scribd.

- UV-Vis Spectroscopy and Conjugated Systems - YouTube. (2019, August 2).

- Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using H-1-NMR spectroscopy | Request PDF - ResearchGate. (2025, August 6).

- Saturated Fatty Acids and Methyl Esters – AOCS.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- The HNMR spectra of 10,12 Pentacosa diynoic acid (PCDA) (A) and... - ResearchGate.

- 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 1H NMR spectrum - ChemicalBook.

- 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 13C NMR spectrum - ChemicalBook.

- Methyl 10,12-pentacosadiynoate - the NIST WebBook.

- Methyl 10,12-pentacosadiynoate - the NIST WebBook.

- Diacetylene-bridged covalent organic framework as crystalline graphdiyne analogue for photocatalytic hydrogen evolution - PMC - PubMed Central. (2024, December 16).

- 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES. (2014, November 22).

- Methyl 10,12-Pentacosadiynoate, 98%,10 G - 82132 - Lab Pro Inc.

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Methyl 10,12-pentacosadiynoate [webbook.nist.gov]

- 3. sciepub.com [sciepub.com]

- 4. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aocs.org [aocs.org]

- 7. np-mrd.org [np-mrd.org]

- 8. 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. scispace.com [scispace.com]

- 11. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Stability of hydrogen bonds upon polymerization and color transition of diacetylenes: An FTIR spectroscopy study | Semantic Scholar [semanticscholar.org]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. crab.rutgers.edu [crab.rutgers.edu]

- 19. ossila.com [ossila.com]

- 20. engineering.purdue.edu [engineering.purdue.edu]

- 21. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 22. fiveable.me [fiveable.me]

- 23. ORGANIC SPECTROSCOPY INTERNATIONAL: Characterisation of Organic Compounds [orgspectroscopyint.blogspot.com]

- 24. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 10,12-pentacosadiynoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Methyl 10,12-pentacosadiynoate: Structure and Applications

Methyl 10,12-pentacosadiynoate is a long-chain fatty acid ester characterized by a conjugated diacetylene unit within its aliphatic chain.[1] Its molecular formula is C26H44O2.[1] This unique structural feature, a diyne moiety, makes it a valuable monomer for the synthesis of polydiacetylenes (PDAs). Polydiacetylenes are a class of conjugated polymers known for their interesting optical and electronic properties, which arise from their highly conjugated backbone. The polymerization of diacetylene monomers like Methyl 10,12-pentacosadiynoate is typically initiated by UV irradiation or thermal treatment in the solid state, a process known as topochemical polymerization.[2][3]

The resulting polydiacetylenes have found applications in various fields, including sensing, as they often exhibit a color change in response to external stimuli such as temperature, pH, or binding of analytes. In the context of drug development, such molecules can be incorporated into drug delivery systems or used as reporters in diagnostic assays.

The Critical Importance of Thermal Stability in Research and Drug Development

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, as well as its storage and handling requirements. For a molecule like Methyl 10,12-pentacosadiynoate, which may be subjected to heating during processing, sterilization, or as part of a thermally triggered release mechanism in a drug delivery system, understanding its behavior at elevated temperatures is paramount.

Uncontrolled thermal decomposition can lead to the formation of undesirable byproducts, loss of efficacy, and potentially hazardous situations due to the release of volatile compounds or exothermic reactions. Therefore, a thorough understanding of the thermal stability and decomposition pathways of Methyl 10,12-pentacosadiynoate is essential for its safe and effective use in research and pharmaceutical development.

Scope of the Technical Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Methyl 10,12-pentacosadiynoate. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to handle and utilize this compound safely and effectively. This guide will cover the theoretical principles of thermal decomposition, the experimental techniques used to assess thermal stability, the anticipated thermal behavior of Methyl 10,12-pentacosadiynoate based on its chemical structure and data from related compounds, and best practices for its safe handling and storage.

Theoretical Framework of Thermal Decomposition

Fundamental Principles of Thermal Stability

Thermal stability refers to the ability of a substance to resist chemical change upon heating. When a compound is heated, the increased thermal energy can lead to the cleavage of chemical bonds, initiating a cascade of reactions that result in its decomposition. The temperature at which this process begins is a key indicator of the compound's thermal stability.

General Decomposition Pathways for Long-Chain Unsaturated Esters

While specific experimental data on the thermal decomposition of Methyl 10,12-pentacosadiynoate is not extensively available in the public domain, its decomposition pathways can be inferred from the behavior of similar long-chain unsaturated esters and diacetylene-containing molecules.

For diacetylene compounds, a primary thermal process, particularly in the solid state, is topochemical polymerization.[2][3] This is a solid-state reaction where the monomer molecules are pre-organized in the crystal lattice in such a way that they can react with minimal atomic or molecular movement. Upon heating, the diacetylene moieties of adjacent molecules can undergo a 1,4-addition reaction to form a conjugated polymer backbone. This process is often accompanied by a distinct color change.

At higher temperatures, the energy input will eventually exceed the bond energies within the molecule, leading to fragmentation. For a long-chain ester like Methyl 10,12-pentacosadiynoate, decomposition can be initiated at the ester group or at the unsaturated diacetylene core. The thermal degradation of long-chain fatty acids and their esters can proceed through various mechanisms, including decarboxylation, decarbonylation, and cleavage of the hydrocarbon chain, leading to the formation of a complex mixture of smaller volatile molecules such as alkanes, alkenes, and carbon oxides.[4][5] The presence of the diacetylene unit may also lead to cyclization and aromatization reactions at high temperatures.[6]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of Methyl 10,12-pentacosadiynoate:

-

Molecular Structure and Packing: The way the molecules are arranged in the solid state can significantly impact their reactivity. A crystal packing that facilitates topochemical polymerization will lead to this reaction occurring at a lower temperature than fragmentation.[3]

-

Atmospheric Conditions (Inert vs. Oxidative): The presence of oxygen can significantly lower the decomposition temperature. Oxidative decomposition is often more complex and can lead to the formation of a wider range of byproducts, including carboxylic acids and aldehydes.[7] Performing thermal analysis under an inert atmosphere (e.g., nitrogen or argon) is crucial to distinguish the intrinsic thermal stability from its oxidative stability.

-

Presence of Impurities or Catalysts: Impurities, such as residual catalysts from synthesis or acidic/basic species, can catalyze decomposition reactions, lowering the onset temperature of decomposition.

Experimental Assessment of Thermal Properties

The thermal stability and decomposition of Methyl 10,12-pentacosadiynoate are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique in which the mass of a sample is measured over time as the temperature changes.[8] This measurement provides information about physical phenomena, such as phase transitions and desorption, as well as chemical phenomena, including thermal decomposition and solid-gas reactions. A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace with a programmable temperature controller.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 10,12-pentacosadiynoate into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or air for oxidative studies) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition region (e.g., 600 °C).

-

-

Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass as a function of temperature. The resulting curve is the TGA thermogram. The first derivative of the TGA curve (DTG curve) can also be plotted to identify the temperatures of maximum mass loss rates.

The TGA thermogram provides crucial information:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Stages: The TGA curve may show one or multiple steps, indicating a multi-stage decomposition process. Each step can be correlated with the loss of specific molecular fragments.

-

Residual Mass: The mass remaining at the end of the experiment, which can indicate the formation of a stable char or non-volatile residue.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is used to study thermal transitions such as melting, crystallization, and glass transitions, as well as to determine the heat of reaction for chemical processes like polymerization and decomposition.

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl 10,12-pentacosadiynoate into a DSC pan (typically aluminum). Seal the pan hermetically or leave it open to the furnace atmosphere, depending on the desired experimental conditions.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with the desired gas (e.g., nitrogen or air) at a constant flow rate.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Acquisition: Record the differential heat flow to the sample as a function of temperature.

-

Data Analysis: The resulting DSC curve shows endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to thermal events in the sample.

-

Endothermic Events:

-

Melting: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The melting point of the related 10,12-pentacosadiynoic acid is reported to be 65°C.[9]

-

Vaporization: A broad endotherm if the material has a significant vapor pressure.

-

-

Exothermic Events:

-

Polymerization: A broad exothermic peak, often occurring after melting, is indicative of the solid-state or melt polymerization of the diacetylene units.

-

Decomposition: Sharp or broad exothermic peaks at higher temperatures are typically associated with the decomposition of the molecule. The energy released during an exothermic decomposition is a critical safety parameter.

-

Kinetic Analysis of Decomposition

To gain deeper insights into the decomposition mechanism, kinetic analysis can be performed on the TGA data. This involves conducting TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method, are used to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model.[10] The activation energy provides a measure of the energy barrier that must be overcome for the decomposition to occur.

Model-fitting methods, such as the Coats-Redfern method, involve fitting the experimental data to various solid-state reaction models to determine the most probable reaction mechanism and kinetic parameters.[11]

Thermal Behavior of Methyl 10,12-pentacosadiynoate and Related Compounds

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C26H44O2 | [1] |

| Molecular Weight | 388.63 g/mol | [1] |

| Melting Point | 27-28 °C | [1] |

Analysis of Thermal Events (TGA/DSC)

Based on this, a multi-stage decomposition profile for Methyl 10,12-pentacosadiynoate can be anticipated:

-

Melting: An endothermic event is expected around its melting point of 27-28 °C.

-

Polymerization: An exothermic event may occur at temperatures above the melting point, corresponding to the polymerization of the diacetylene units.

-

Decomposition: Significant mass loss is likely to begin at temperatures exceeding 200 °C, potentially with multiple stages corresponding to the fragmentation of the ester and the hydrocarbon chain.

Anticipated Decomposition Products

The high-temperature decomposition of Methyl 10,12-pentacosadiynoate is expected to yield a complex mixture of products. Based on the pyrolysis of unsaturated fatty acids, the formation of shorter-chain alkanes, alkenes, and aromatic compounds is plausible.[6] The ester group can decompose to produce methanol and a carboxylic acid, which can then undergo further degradation.

Data Summary Table